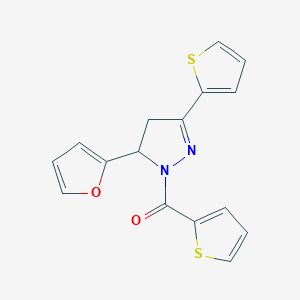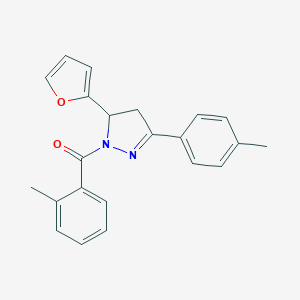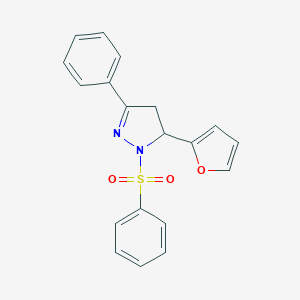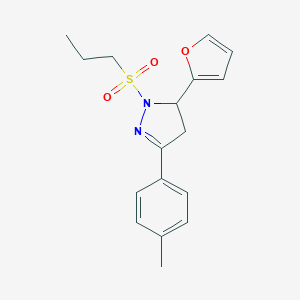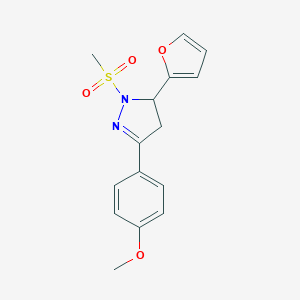
N-(3-(5-(2-ethoxyphenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(5-(2-ethoxyphenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H25N3O5S2 and its molecular weight is 451.6g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Interaction Studies and Molecular Properties
- Research has explored the interactions of related sulfonamide compounds in solutions, focusing on their volumetric and acoustic properties. This includes studies on properties such as density, sound velocity, and molar volume, which are crucial in understanding the molecular interactions and behavior in different environments (Raphael, Bahadur, & Ebenso, 2015).
Application in Synthesis of Condensed Pyrazoles
- The compound has relevance in the synthesis of condensed pyrazoles through Pd-Catalysed Cross-Coupling Reactions. This has implications in organic chemistry for creating complex molecular structures, potentially useful in various chemical and pharmaceutical applications (Arbačiauskienė et al., 2011).
Antiarrhythmic Activity
- Some analogs of the compound have been studied for their antiarrhythmic activity, particularly in the context of class III antiarrhythmic agents. These studies involve investigating the electrophysiological activity on isolated cardiac tissue, highlighting potential therapeutic applications in cardiovascular medicine (Lis et al., 1987).
Structural Characterization
- Structural studies of similar sulfonamide derivatives have been conducted to understand their molecular composition and properties. These studies involve techniques like X-ray powder diffraction and NMR spectroscopy, which are vital for characterizing and understanding the compound's physical and chemical properties (Durgadas, Mukkanti, & Pal, 2012).
In Vitro Inhibition Studies
- In the context of biochemistry, in vitro inhibition studies of metal complexes of pyrazole-based sulfonamides have been performed. These studies focus on the inhibition of human carbonic anhydrase isoenzymes, which could indicate potential biomedical applications, particularly in targeting specific enzymatic pathways (Büyükkıdan et al., 2017).
Synthesis of Biologically Relevant Compounds
- The compound has been used in the synthesis of various biologically relevant compounds, such as bis(indolyl)methanes and bispyrazoles. These synthetic processes are significant for developing new pharmaceuticals and chemicals with potential biological activities (Banari, Kiyani, & Pourali, 2017).
Exploration of Anti-Inflammatory Properties
- Research has also been conducted on analogs of this compound to explore their anti-inflammatory properties. This includes the synthesis and evaluation of related compounds as potential anti-inflammatory agents, indicating possible applications in pharmaceutical development for treating inflammation-related conditions (Abdellatif, Moawad, & Knaus, 2014).
Propiedades
IUPAC Name |
N-[3-[3-(2-ethoxyphenyl)-2-ethylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S2/c1-4-28-20-12-7-6-11-17(20)19-14-18(21-23(19)30(26,27)5-2)15-9-8-10-16(13-15)22-29(3,24)25/h6-13,19,22H,4-5,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCABPAANBOHTBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=NN2S(=O)(=O)CC)C3=CC(=CC=C3)NS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

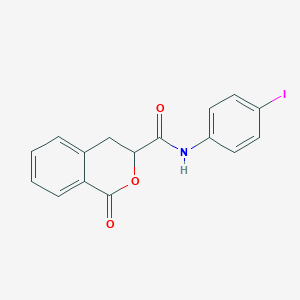
![2-chloro-3-[3-(2-furyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methylquinoline](/img/structure/B488519.png)
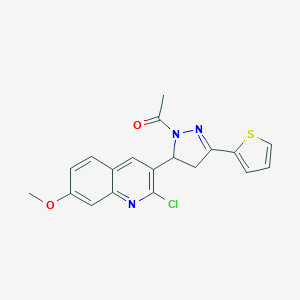
![2-chloro-6-methyl-3-[1-(methylsulfonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline](/img/structure/B488521.png)

